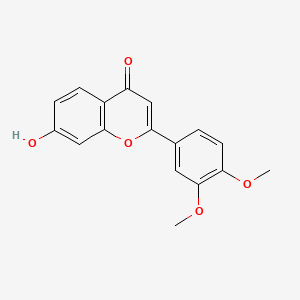

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

CAS No.: 33513-36-9

Cat. No.: VC4098050

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33513-36-9 |

|---|---|

| Molecular Formula | C17H14O5 |

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one |

| Standard InChI | InChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3 |

| Standard InChI Key | MEDOAKSPIIOKFU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |

Introduction

Structural Features and Classification

Molecular Structure

The compound’s structure comprises:

-

Chromen-4-one core: A fused benzopyran ring system with a ketone group at position 4.

-

3,4-Dimethoxyphenyl group: Attached at position 2, contributing electron-donating methoxy groups.

-

Hydroxyl group: Positioned at C7, enabling hydrogen bonding and redox activity .

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₅ | |

| Molecular Weight | 298.29 g/mol | |

| CAS Number | 33513-36-9 | |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |

Classification

This compound is classified as a flavone, a subclass of flavonoids, distinguished by its keto group at position 4 and a hydroxyl group at position 7. Its structural analogs include 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and 2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one, which differ in substituent positions and functional groups .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves oxidative cyclization of precursor chalcones or dihydrochalcones. Key methods include:

-

Palladium-Catalyzed Cyclization:

-

Base-Mediated Cyclization:

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Pd-Catalyzed Cyclization | Pd(TFA)₂, 5-nitro-1,10-phenanthroline, DMSO, O₂, 100°C | 70–90% | |

| Base-Mediated Cyclization | NaOH, H₂O₂, MeOH/THF, 0°C → RT | ~57% |

Industrial Production

Industrial-scale synthesis may employ continuous flow reactors to optimize reaction times and yields. Purification typically involves chromatography (e.g., silica gel) or recrystallization from ethanol .

Chemical Properties and Reactivity

Reactivity

The compound participates in reactions typical of flavones:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, acidic conditions | 7-Oxo-4H-chromen-4-one derivatives |

| Reduction | NaBH₄, LiAlH₄ | Dihydrochromen-4-one analogs |

| Substitution | Nucleophiles (e.g., NH₃, SH⁻) | Amino- or thio-substituted flavones |

Crystal Structure Insights

In related compounds (e.g., 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one), the dimethoxyphenyl ring is twisted relative to the chromenone skeleton by ~5.2°, with methoxy groups deviating minimally from the benzene plane . Intramolecular O–H⋯O hydrogen bonds form S(5) motifs, stabilizing the conformation .

Biological Activities

Antioxidant Activity

The hydroxyl group at C7 enables radical scavenging, reducing oxidative stress. Comparative studies on trihydroxyflavones highlight the role of ortho-dihydroxy groups in enhancing antioxidant potency . Methoxy groups, while electron-donating, may reduce activity compared to hydroxyl groups .

Anti-Inflammatory Effects

Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) has been observed in analogous flavones, often mediated through TLR4/MAPK pathway inhibition. The 3,4-dimethoxyphenyl group may modulate these interactions.

Anticancer Properties

In vitro studies on flavones with similar structures show apoptosis induction via caspase activation and cell cycle arrest. For example:

-

MCF-7 (Breast Cancer): EC₅₀ values often range between 10–50 µM for trihydroxyflavones .

-

A549 (Lung Cancer): Moderate activity linked to mitochondrial pathway disruption .

| Cancer Cell Line | EC₅₀ Range | Key Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 10–50 µM | Caspase activation | |

| A549 | 10–50 µM | Mitochondrial pathway disruption |

Structure-Activity Relationship (SAR)

-

Methoxy Groups: Stabilize the electron-rich aromatic system, enhancing solubility but potentially reducing radical-scavenging efficiency compared to hydroxyl groups .

-

Hydroxyl Group (C7): Critical for hydrogen bonding and redox activity .

Applications and Future Directions

Challenges and Research Gaps

-

Bioavailability: Methoxy groups may hinder metabolic stability.

-

Target Specificity: Further studies are needed to elucidate molecular targets (e.g., kinases, transcription factors).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume